molecular formula C15H14BrF B125772 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene CAS No. 149647-66-5

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene

Cat. No.: B125772
CAS No.: 149647-66-5
M. Wt: 293.17 g/mol
InChI Key: ZFMGWDOHMFHCRB-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene ( 149647-66-5) is a high-purity halogenated aromatic compound with the molecular formula C15H14BrF . This biphenyl derivative is characterized by a rigid molecular scaffold substituted with bromo and fluoro groups at the 4- and 2-positions, respectively, and a propyl group at the 4'-position of the biphenyl structure . This specific arrangement of halogen and alkyl substituents makes it a versatile and valuable building block in advanced synthetic applications. Its primary research value lies in the synthesis of advanced liquid crystals for display technologies and organic electronic materials, where its rigid core and halogen substituents contribute to desired electro-optical properties . The compound is also employed as a key pharmaceutical intermediate in medicinal chemistry, particularly for the development of fluorinated bioactive molecules . In synthetic chemistry, it serves as a crucial precursor in cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct more complex polyaromatic systems for optoelectronic devices and functional materials . The compound is typically supplied as a powder or solid with a high purity level (e.g., ≥97%) and should be stored in a tightly closed container under inert conditions to maintain its stability and integrity . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-bromo-2-fluoro-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGWDOHMFHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601305
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149647-66-5
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Fluoro 4 4 Propylphenyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would have provided precise information on the chemical environment of each proton and carbon atom in the 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene molecule. This would involve the assignment of chemical shifts (δ) in parts per million (ppm) and spin-spin coupling constants (J) in Hertz (Hz) to elucidate the connectivity and substitution pattern of the two aromatic rings and the propyl chain. The lack of available spectra prevents the creation of a data table with these specific assignments.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogenated Systems

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. An analysis of the ¹⁹F NMR spectrum of this compound would reveal the chemical shift of the fluorine atom, providing insights into its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would offer valuable information for structural confirmation. Without access to this data, a specific discussion is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the propyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for determining the connectivity between the two phenyl rings and the position of the substituents.

A detailed interpretation based on these techniques requires the actual 2D spectra, which are currently unavailable.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include C-H stretching of the aromatic rings and the alkyl chain, C=C stretching of the aromatic rings, and the characteristic C-Br and C-F stretching vibrations. A data table of these vibrational frequencies and their assignments cannot be compiled without the spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Theoretical calculations could predict the electronic absorption spectra, which would likely show absorptions in the UV region characteristic of π-π* transitions within the substituted biphenyl (B1667301) core. The positions and intensities of these absorptions would be influenced by the electronic effects of the bromo, fluoro, and propyl substituents on the aromatic rings. However, without experimental data, a detailed discussion of the specific electronic transitions for this compound cannot be provided at this time.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

A detailed experimental high-resolution mass spectrometry (HRMS) analysis, including the specific fragmentation pattern for this compound, is not available in surveyed scientific literature and databases. HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound (molecular formula: C₁₅H₁₄BrF), the expected monoisotopic mass would be a key data point for its identification. While this can be calculated, experimental verification is crucial. The fragmentation pattern in mass spectrometry would be influenced by the substituted biphenyl structure. General fragmentation pathways for similar brominated biphenyl compounds often involve the loss of the bromine atom and cleavage of the bond between the two phenyl rings. However, without specific experimental HRMS data for this compound, a definitive analysis of its fragmentation pathways and the generation of a corresponding data table are not possible.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There are no publicly available X-ray crystallography studies for this compound. Therefore, detailed information regarding its solid-state molecular geometry, conformation, and crystal packing is not available.

X-ray crystallography would provide precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds. This analysis would also reveal intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal lattice structure. In the absence of an experimental crystal structure, a data table of crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Fluoro 4 4 Propylphenyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.com

For 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene, the HOMO is expected to be localized primarily on the electron-rich 4-propylphenyl ring, while the LUMO may be distributed across the bromo-fluorophenyl ring due to the electron-withdrawing nature of the halogen substituents. The calculated energies of these orbitals provide a quantitative measure of the molecule's electron-donating and accepting capabilities.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -1.0 to 0.0

Note: These values are estimations based on typical DFT results for structurally similar substituted biphenyls and are presented for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP surface would likely show a negative potential around the fluorine and bromine atoms due to their high electronegativity, as well as on the π-system of the propyl-substituted phenyl ring. Conversely, positive potential would be expected around the hydrogen atoms. This analysis helps in understanding how the molecule would interact with other charged or polar species. nih.govthaiscience.info

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative insights into a molecule's reactivity. thaiscience.info Global descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer a general measure of the molecule's stability and reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would identify specific atoms or regions on this compound that are most likely to participate in chemical reactions.

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.25 to -2.75
Hardness (η) (E_LUMO - E_HOMO) 4.5 to 6.5

Note: These values are illustrative and derived from the predicted FMO energies.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comtandfonline.com For this compound, MD simulations would be crucial for exploring its conformational flexibility, particularly the rotation around the C-C bond connecting the two phenyl rings. aip.org These simulations can reveal the energy barriers associated with this rotation and the preferred dihedral angles in different environments (e.g., in a vacuum or in a solvent). mdpi.comtandfonline.com

Furthermore, MD simulations can elucidate intermolecular interactions, providing insights into how molecules of this compound might aggregate in the condensed phase. This is essential for understanding its bulk properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling and Predictive Analytics

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. researchgate.netlnpu.edu.cn While developing a QSRR model would require a dataset of related compounds, theoretical descriptors for this compound could be calculated and used to predict its reactivity within an existing model for halogenated biphenyls. nih.govnih.gov

Relevant descriptors for a QSRR model could include electronic properties (HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. Such models are valuable for predicting the reactivity of new or untested compounds, thereby accelerating the design and discovery of molecules with desired properties. nih.gov

Simulation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) for Theoretical Validation

Computational methods can simulate various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comyoutube.com These theoretical chemical shifts would aid in the assignment of experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π → π* transitions in aromatic systems. researchgate.netscience-softcon.de

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities, generating a theoretical IR spectrum. researchgate.netosti.gov Comparing this with an experimental spectrum helps in assigning vibrational modes to specific molecular motions.

Table 3: Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Range
¹H NMR Chemical Shift (aromatic) 6.8 - 7.6 ppm
¹³C NMR Chemical Shift (aromatic) 110 - 140 ppm
UV-Vis λ_max 250 - 290 nm
IR C-Br stretch 500 - 600 cm⁻¹

Note: These are typical ranges for the specified spectroscopic features in similar chemical environments.

Structure Reactivity and Structure Function Relationships in 1 Bromo 2 Fluoro 4 4 Propylphenyl Benzene Analogs

Impact of Halogen Substitution Patterns on Molecular Planarity and Conformation in Biphenyl (B1667301) Systems

The planarity of the biphenyl system is a critical factor influencing its physical and biological properties. The degree of rotation around the central carbon-carbon single bond, known as the inter-ring torsion angle (dihedral angle), is heavily influenced by the nature and position of substituents on the phenyl rings.

In biphenyl systems, the presence of substituents at the ortho positions (carbons 2, 2', 6, and 6') introduces significant steric hindrance, which forces the two phenyl rings to twist out of planarity. libretexts.org This deviation from a coplanar arrangement is a direct consequence of the van der Waals repulsion between the ortho substituents on the adjacent rings. The magnitude of this steric effect is directly related to the size of the halogen atoms. nih.gov

In the case of 1-bromo-2-fluoro-4-(4-propylphenyl)benzene, the bromine and fluorine atoms at the ortho positions of one of the phenyl rings play a crucial role in determining the molecule's conformation. Bromine, with its larger van der Waals radius, exerts a more substantial steric effect than the smaller fluorine atom. researchgate.net Computational studies on various ortho-substituted biphenyls have consistently shown that increasing the size of the ortho substituent leads to a larger inter-ring torsion angle. libretexts.orgnih.gov For biphenyl itself, the torsion angle is around 45°. The introduction of a single ortho-substituent can significantly increase the energy barrier to rotation. libretexts.org

Beyond steric hindrance, electronic effects also contribute to the conformational preferences of halogenated biphenyls. While halogens are inductively electron-withdrawing, they can also act as pi-donors through their lone pairs. This resonance effect can influence the electron density of the aromatic rings and, to a lesser extent, the rotational barrier. masterorganicchemistry.com

Table 1: Representative Torsion Angles in Ortho-Substituted Biphenyls

CompoundOrtho Substituent(s)Calculated Torsion Angle (°)
BiphenylH~45
2-FluorobiphenylF~49
2-ChlorobiphenylCl~55
2-BromobiphenylBr~58
2,2'-DifluorobiphenylF, F'~60

Note: The values presented are representative and can vary depending on the computational method and the specific analog.

The planarity of biphenyl-based molecules is often a key determinant of their ability to bind to biological receptors. For many receptor systems, a more planar conformation allows for more effective stacking interactions with aromatic residues in the binding pocket. The presence of ortho-substituents, by forcing a non-planar conformation, can significantly impact this binding affinity.

The combined presence of bromine and fluorine in the ortho positions of this compound results in a twisted conformation, which will influence its interaction with biological targets. While the fluorine atom's effect on increasing the torsion angle is less pronounced than that of a larger halogen like chlorine, the steric bulk of the bromine atom will be the dominant factor in forcing the rings out of planarity. ichem.md

Role of the Propylphenyl Moiety in Modulating Molecular Interactions and Spatial Geometry

In the context of molecular interactions, the propylphenyl moiety can engage in several non-covalent interactions:

Van der Waals Interactions: The alkyl chain can participate in van der Waals forces with hydrophobic pockets in a receptor or with neighboring molecules.

Hydrophobic Interactions: The non-polar nature of the propyl group drives hydrophobic interactions, which are crucial for the binding of many small molecules to biological targets.

Steric Influence: The bulk of the propylphenyl group can play a role in the molecule's orientation within a binding site, potentially leading to increased selectivity for a particular receptor.

Studies on similar systems have shown that varying the length of para-alkyl chains can have a significant impact on molecular packing and, consequently, on material properties like those seen in photovoltaics, even if the electronic properties of the core structure remain largely unchanged. researchgate.net

Correlation of Electronic Parameters (e.g., Polarizability, Dipole Moment, Electron Affinity) with Chemical Behavior

The electronic properties of this compound are key to understanding its chemical reactivity and potential for intermolecular interactions. These properties are largely determined by the substituents on the biphenyl core.

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Larger and more diffuse electron clouds are more polarizable. The presence of the bromine atom, with its large and relatively loosely held electrons, significantly increases the polarizability of the molecule compared to a non-halogenated analog. Fluorine, being highly electronegative, has a smaller effect on polarizability. Increased polarizability can enhance van der Waals interactions. nih.gov

Dipole Moment is a measure of the separation of positive and negative charges in a molecule. The high electronegativity of the fluorine atom and the moderate electronegativity of the bromine atom create significant partial negative charges on these atoms and corresponding partial positive charges on the carbon atoms to which they are attached. This results in a net dipole moment for the molecule. The magnitude and direction of the dipole moment will influence how the molecule interacts with polar molecules and in electric fields. nih.gov

Electron Affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. The electron-withdrawing nature of the halogen substituents and the aromatic system gives halogenated biphenyls a positive electron affinity, meaning they can accept an electron to form a stable anion. This property is relevant in understanding their potential role in charge-transfer complexes and their susceptibility to reduction.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these electronic parameters for complex molecules. ichem.mddoaj.orgichem.mdresearchgate.net These calculated values can then be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the electronic structure of a molecule with its biological activity or chemical reactivity. nih.gov

Table 2: Calculated Electronic Properties of Substituted Biphenyls (Representative Values)

CompoundDipole Moment (Debye)Polarizability (ų)Electron Affinity (eV)
Biphenyl0~25-0.4
4-Fluorobiphenyl~1.6~25-0.2
4-Bromobiphenyl~1.7~280.1
2-Fluorobiphenyl~1.5~25-0.1
2-Bromobiphenyl~1.4~280.2

Note: These values are illustrative and are based on trends observed in computational studies of related compounds. The actual values for this compound would require specific calculations.

Mechanistic Studies of Chemical Reactions Involving Halogenated Biphenyls

The halogen atoms on the biphenyl ring of this compound are not merely static structural features; they are also functional groups that can participate in a variety of chemical transformations. The carbon-halogen bonds can be activated to allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-fluorine (C-F) bond. This difference in reactivity allows for the selective functionalization of the bromine-bearing position. The C-Br bond can be activated through several well-established organometallic reactions, making this compound a versatile synthetic intermediate.

Common methods for activating the C-Br bond include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for forming new carbon-carbon bonds. The presence of the ortho-fluoro substituent can influence the reaction rate and efficiency. rsc.orgnih.govthieme-connect.de

Negishi Coupling: In this reaction, a palladium or nickel catalyst is used to couple the aryl bromide with an organozinc reagent. The Negishi coupling is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key reaction for the synthesis of anilines and their derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Formation of Organolithium or Grignard Reagents: The C-Br bond can be converted into a more reactive organometallic species through reaction with an organolithium reagent (via lithium-halogen exchange) or magnesium metal. However, the presence of the ortho-fluorine atom can lead to a competing elimination reaction to form a highly reactive benzyne intermediate. stackexchange.comechemi.comstackexchange.com This benzyne can then be trapped by a variety of dienes or nucleophiles.

The ortho-fluorine atom, while being relatively inert to direct substitution, can influence the reactivity at the adjacent C-Br bond. Its electron-withdrawing nature can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, directed ortho-lithiation can be influenced by the presence of a halogen, although the bromine itself is typically the site of metal-halogen exchange with strong bases like LDA. nih.gov

Understanding Regio- and Chemoselectivity in Substitution Reactions

The regio- and chemoselectivity of substitution reactions involving this compound and its analogs are dictated by the complex interplay of electronic and steric effects exerted by the substituents on the aromatic ring. The bromine, fluorine, and 4-propylphenyl groups each influence the electron density distribution and accessibility of the benzene (B151609) ring's carbon atoms, thereby directing the outcome of both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are governed by the combined directing effects of the substituents. Both bromine and fluorine are halogens, which are known to be deactivating yet ortho, para-directing. science.govmasterorganicchemistry.commnstate.edu This is due to the competing inductive and resonance effects. Inductively, their high electronegativity withdraws electron density from the ring, deactivating it towards electrophilic attack compared to benzene. stackexchange.comnih.gov However, through resonance, their lone pairs can donate electron density to the ring, particularly stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. libretexts.org

The 4-propylphenyl group, an alkylbenzene substituent, is generally considered an activating group and is also ortho, para-directing. masterorganicchemistry.com Its activating nature stems from the electron-donating inductive effect of the alkyl group. Therefore, in an electrophilic substitution on the this compound system, the positions for substitution would be influenced by the directing effects of all three substituents. The positions ortho and para to the activating 4-propylphenyl group and the halogen atoms would be the most likely sites of reaction. However, steric hindrance from the bulky 4-propylphenyl group could influence the ratio of ortho to para products. mnstate.edu

In nucleophilic aromatic substitution (NAS), the trends are generally reversed. These reactions are favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgresearchgate.netyoutube.com While halogens are deactivating in EAS, their strong inductive electron withdrawal activates the aromatic ring towards nucleophilic attack. youtube.comkhanacademy.org In the context of this compound, both the bromo and fluoro substituents make the ring more susceptible to nucleophilic attack than an unsubstituted benzene ring.

The chemoselectivity in NAS reactions on polyhalogenated benzenes is also a critical consideration. Generally, the rate of nucleophilic aromatic substitution follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability observed in aliphatic systems. stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. stackexchange.comkhanacademy.org Therefore, in a molecule containing both bromine and fluorine, the fluorine atom would be the preferred site of nucleophilic substitution, assuming other factors like steric hindrance are not prohibitive.

The regioselectivity of NAS is also directed by the substituents. Electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex most effectively when they are positioned ortho or para to the site of nucleophilic attack. libretexts.orgresearchgate.net In the case of this compound, a nucleophile would preferentially attack the carbon bearing the fluorine or bromine, with the relative reactivity influenced by the electronic stabilization provided by the other substituents.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another avenue for substitution on this class of compounds. In these reactions, the relative reactivity of carbon-halogen bonds typically follows the order I > Br > Cl > F. chemicalbook.com This selectivity is based on the bond dissociation energies and the ease of oxidative addition to the metal catalyst. For a compound like this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-Br bond, leaving the C-F and C-H bonds intact. researchgate.net

The following tables summarize the expected regiochemical outcomes and controlling factors for different types of substitution reactions on a hypothetical 1-bromo-2-fluoro-4-substituted benzene ring, which serves as a model for understanding the reactivity of this compound.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Reagent/ReactionExpected Major Product(s)Controlling Factors
Nitration (HNO₃/H₂SO₄)Substitution at the position ortho to the 4-propylphenyl group and meta to the halogens.The alkyl group is a stronger activating and directing group than the deactivating halogens.
Halogenation (e.g., Br₂/FeBr₃)Substitution at the position ortho to the 4-propylphenyl group and meta to the other halogens.The directing effects of the activating alkyl group dominate over the deactivating halogens. Steric hindrance may favor substitution at the less hindered ortho position.
Friedel-Crafts AcylationSubstitution at the position ortho to the 4-propylphenyl group.Strong directing effect of the activating alkyl group. The reaction is sensitive to steric hindrance.

Table 2: Regio- and Chemoselectivity in Nucleophilic Aromatic Substitution

NucleophileExpected Major ProductControlling Factors
Strong Nucleophile (e.g., NaOMe)Substitution of the fluorine atom.The C-F bond is more activated towards nucleophilic attack due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.
Bulky Nucleophile (e.g., LDA)Potential for substitution at the less sterically hindered bromine position.Steric hindrance can play a significant role in directing the attack of bulky nucleophiles.

Table 3: Chemoselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Coupling PartnerExpected Major ProductControlling Factors
Arylboronic acidSelective coupling at the C-Br bond.The C-Br bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-F bond.

Advanced Materials Applications of 1 Bromo 2 Fluoro 4 4 Propylphenyl Benzene and Its Derivatives

Development of Liquid Crystalline Materials

Derivatives of 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene are promising candidates for the development of novel liquid crystalline materials. The inherent properties of the substituted biphenyl (B1667301) core structure are instrumental in achieving the desired mesogenic behavior essential for display and electro-optical device applications.

Design Principles for Mesogenic Properties in Substituted Biphenyls

The formation of liquid crystal phases, or mesophases, in compounds based on substituted biphenyls is governed by a delicate balance of molecular shape, intermolecular forces, and thermal energy. The primary design principle revolves around creating molecules with a high aspect ratio, typically rod-like (calamitic) or disk-like (discotic), which promotes anisotropic self-assembly. For calamitic liquid crystals derived from biphenyl structures, several key factors are considered:

Rigid Core: A rigid, elongated core is fundamental for establishing and maintaining the orientational order characteristic of liquid crystalline phases. The biphenyl unit in this compound provides this necessary rigidity.

Terminal Substituents: The nature and length of terminal groups significantly influence the melting point and the type of mesophase formed. Flexible alkyl or alkoxy chains, such as the propyl group in the parent compound, are commonly used to lower the melting point and induce the formation of various smectic and nematic phases.

Lateral Substituents: Atoms or small groups attached to the sides of the rigid core, like the fluorine atom in this compound, can have a profound impact. They can increase the breadth of the molecule, which tends to disrupt the packing efficiency, thereby lowering melting points and often suppressing the formation of more ordered smectic phases in favor of the nematic phase. scispace.combiointerfaceresearch.com

Molecular Polarity: The introduction of polar groups, such as fluorine, can alter the dielectric properties of the molecule, which is crucial for applications in electrically addressed displays.

The synthesis of liquid crystals often involves a multi-step process. For instance, the preparation of 4'-alkyl-4-cyanobiphenyls, a well-studied class of liquid crystals, historically started from 4-bromobiphenyl. tandfonline.com A general synthetic pathway might involve Suzuki or other cross-coupling reactions to build the biphenyl core, followed by functionalization to introduce the desired terminal and lateral groups. lightpublishing.cn

Influence of Halogen and Alkyl Substituents on Liquid Crystalline Phases (Nematic, Smectic, Cholesteric)

The specific substituents on the biphenyl core of this compound and its derivatives play a critical role in determining the type and thermal stability of the resulting liquid crystalline phases.

Smectic Phase: In smectic phases, molecules are organized into layers in addition to having orientational order. Longer alkyl chains on biphenyl derivatives tend to promote the formation of smectic phases. rsc.org Conversely, the steric hindrance introduced by the lateral fluorine atom in derivatives of this compound can disrupt the layered arrangement required for smectic phases, thus favoring the nematic phase. scispace.com

Cholesteric Phase (Chiral Nematic): The cholesteric phase is observed when chiral molecules are present in a nematic liquid crystal. The chirality induces a helical twist in the orientation of the director between successive layers. While this compound itself is achiral, its derivatives can be made chiral through the introduction of a chiral center, for example, in the alkyl chain. This would lead to the formation of a cholesteric phase, which is utilized in applications such as thermochromic devices and reflective displays. The introduction of a lateral fluoro substituent in a chiral system can influence the pitch of the helical structure. researchgate.net

The interplay between the chain length and the position of the halogen substituent is crucial. For instance, in some systems, a lateral fluoro-substituent pointing towards a longer terminal aliphatic unit causes a greater depression of smectic properties. scispace.com The odd-even effect is also a well-documented phenomenon, where the clearing temperatures of homologous series of liquid crystals often alternate as the number of carbon atoms in the alkyl chain changes from odd to even. acs.org

Influence of Substituents on Liquid Crystal Phase Behavior
SubstituentGeneral Effect on Phase BehaviorRelevance to this compound Derivatives
Propyl (Alkyl) ChainLowers melting point; promotes nematic and, with increasing length, smectic phases. rsc.orgContributes to the necessary molecular anisotropy for mesophase formation.
Fluorine (Lateral Halogen)Lowers melting point and clearing point; often suppresses smectic phases in favor of the nematic phase. scispace.comresearchgate.netCan be used to tune the nematic range and prevent the formation of undesired smectic phases.
Bromine (Terminal Halogen)Can be a synthetic handle for further functionalization or can contribute to the overall polarity and intermolecular interactions.Offers a site for synthetic modification to introduce other functional groups, such as a cyano group, to enhance mesogenic properties.

Birefringence and Dielectric Anisotropy Modulation for Electro-Optical Devices

For applications in electro-optical devices like liquid crystal displays (LCDs), two key properties that can be modulated through molecular design are birefringence (Δn) and dielectric anisotropy (Δε).

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is often desirable for devices that operate on the principle of phase modulation. The birefringence of biphenyl-based liquid crystals is primarily determined by the conjugation of the aromatic core. While the core structure sets the general magnitude of Δn, substituents can fine-tune its value. Lateral fluorine substitution can sometimes lead to a decrease in birefringence. researchgate.net

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel and perpendicular to the director (Δε = ε|| - ε⊥). The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. A positive Δε is required for the widely used twisted nematic (TN) and in-plane switching (IPS) modes, while a negative Δε is necessary for vertically aligned (VA) modes. mdpi.com The introduction of polar groups is the primary method for controlling Δε. The fluorine atom in this compound derivatives introduces a dipole moment. The position of this fluorine atom is critical; a lateral fluorine substituent often contributes to a negative dielectric anisotropy due to the strong dipole moment perpendicular to the long molecular axis. biointerfaceresearch.commdpi.com Conversely, terminal polar groups, often introduced by replacing the bromine atom, can lead to a positive Δε. For example, replacing the bromine with a cyano (-CN) group would result in a large positive Δε.

The strategic fluorination of biphenyl and terphenyl liquid crystals is a well-established method to achieve a modest negative dielectric anisotropy while maintaining high resistivity. mdpi.com

Predicted Effects of Substituents on Electro-Optical Properties of Derivatives
PropertyInfluence of Propyl GroupInfluence of Lateral Fluoro GroupInfluence of Terminal Bromo/Functional Group
Birefringence (Δn)Minor influence, primarily affects phase behavior.May slightly decrease Δn. researchgate.netHighly dependent on the electronic nature of the group. Conjugated groups can increase Δn.
Dielectric Anisotropy (Δε)Generally small contribution.Contributes to a negative Δε. biointerfaceresearch.commdpi.comA strong polar group like -CN would lead to a large positive Δε.

Exploration in Organic Electronic Devices and Organic Semiconductors

The π-conjugated biphenyl core of this compound also makes its derivatives interesting candidates for use in organic electronic devices. The ability to tune the electronic properties through substitution is key to their potential applications as organic semiconductors.

Charge Transport Properties in Derived Organic Semiconductors

Organic semiconductors are the active materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their performance is heavily dependent on their ability to transport charge carriers (holes or electrons). Efficient charge transport in molecular semiconductors requires significant intermolecular orbital overlap, which is dictated by the molecular packing in the solid state. acs.org

For derivatives of this compound to function as effective organic semiconductors, their charge transport properties would be influenced by:

Molecular Packing: The arrangement of molecules in the crystalline or amorphous solid-state is crucial. Aromatic substituents like phenyl groups can have a direct impact on the structure-property relationship. rsc.org Favorable π-π stacking is necessary for efficient charge hopping between adjacent molecules. The propyl and fluoro substituents will influence this packing.

Reorganization Energy: This is the energy required to deform the molecule's geometry when it accepts or loses an electron. A lower reorganization energy is generally desirable for higher charge mobility.

Electronic Coupling: The strength of the electronic interaction between neighboring molecules, which facilitates charge transfer.

While specific data on semiconductors derived from this compound is not widely available, studies on similar biphenyl-based organic semiconductors have shown that subtle structural variations can lead to significant changes in properties. royalsocietypublishing.orgresearchgate.net For instance, biphenyl-based enamine molecules have been investigated as p-type semiconductors, with some derivatives exhibiting hole mobilities on the order of 10-2 cm2V-1s-1. royalsocietypublishing.orgnih.gov The charge carrier mobility in organic thin films can be modeled by the Poole-Frenkel effect, where mobility increases with the electric field. nih.gov

Potential Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The tailored electronic properties of derivatives of this compound could allow them to be used in various layers of OLEDs and OPVs.

OLEDs: In OLEDs, different organic layers are responsible for injecting, transporting, and emitting charge to produce light.

Host Materials: Derivatives could potentially serve as host materials in the emissive layer, particularly for blue phosphorescent emitters which require hosts with high triplet energies. nih.gov Biphenyl derivatives have been explored for this purpose. nih.gov

Charge Transport Layers: Depending on the energy levels of their frontier molecular orbitals (HOMO and LUMO), which can be tuned by substituents, these compounds could be designed as either hole-transporting layers (HTLs) or electron-transporting layers (ETLs). Fluorinated derivatives are often used in ETLs or as electron-favorable hosts. nih.gov Benzophenone derivatives, which share some structural similarities in terms of being aromatic ketones, are used as both host materials and emitters in OLEDs. nih.gov

OPVs: In organic solar cells, a donor and an acceptor material form a bulk heterojunction to absorb light and generate charge carriers.

Donor or Acceptor Materials: Through appropriate functionalization, derivatives of this compound could be engineered to act as either electron-donating or electron-accepting materials in the active layer of an OPV. The optical bandgap and energy levels would need to be optimized for efficient light absorption and charge separation at the donor-acceptor interface. The selection of materials and processing conditions is critical in the layer-by-layer fabrication of OPV devices. rsc.org

The development of new organic semiconductors often involves synthesizing and characterizing a range of materials with systematic variations in their molecular structure to establish structure-property relationships and optimize device performance. royalsocietypublishing.orgresearchgate.net

Catalytic Applications of Derivatives and Organometallic Complexes

The inherent structural features of this compound provide a versatile scaffold for the development of novel ligands and organometallic complexes with significant potential in catalysis. The substituted biphenyl framework, characterized by axial chirality when appropriately substituted, is a cornerstone in the design of ligands for asymmetric catalysis. Furthermore, the presence of bromo and fluoro substituents offers sites for further functionalization, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts.

Use as Ligands in Transition Metal Catalysis for Organic Transformations

Derivatives of this compound can be envisioned as precursors to valuable ligands for a variety of transition metal-catalyzed organic transformations. While direct catalytic applications of this specific compound's derivatives are not extensively documented, the principles of ligand design based on substituted biphenyls are well-established and provide a clear pathway for their potential use.

The primary route to transform this compound into a useful ligand involves the conversion of the bromo group into a coordinating moiety, most commonly a phosphine group. This transformation would yield a chiral biphenyl monophosphine ligand. Such ligands are crucial in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The effectiveness of biphenyl-based phosphine ligands in catalysis is highly dependent on the nature and position of substituents on the biphenyl core. These substituents influence the electronic properties (σ-donation and π-acceptance) and steric bulk of the ligand, which in turn dictate the reactivity and selectivity of the metal center. For instance, electron-rich and bulky phosphine ligands have been shown to enhance the rates of both oxidative addition and reductive elimination steps in catalytic cycles, leading to more efficient cross-coupling processes.

A key application for chiral biphenyl phosphine ligands derived from structures like this compound is in asymmetric catalysis. Atropisomeric C2-symmetric diphosphine ligands, for example, have played a pivotal role in the advancement of asymmetric catalysis. nih.gov These ligands, when complexed with transition metals such as rhodium or ruthenium, can catalyze reactions with high enantioselectivity. A notable example is their successful application in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters and certain olefins. nih.gov The design of such ligands often involves creating a rigid and conformationally restricted structure to maximize stereocontrol. nih.gov

The following table summarizes the types of organic transformations where derivatives of substituted biphenyls, analogous to those that could be synthesized from this compound, have shown significant utility as ligands.

Catalytic ReactionMetal CatalystRole of Biphenyl LigandPotential Substrates
Suzuki-Miyaura Coupling PalladiumEnhance catalytic activity and stability, enable coupling of challenging substrates.Aryl chlorides, bromides, and triflates with arylboronic acids.
Asymmetric Hydrogenation Rhodium, RutheniumInduce high enantioselectivity in the reduction of prochiral substrates.Prochiral ketones and olefins. acs.org
Asymmetric Cycloaddition PalladiumControl the stereochemical outcome of cycloaddition reactions.Dienes and dienophiles.
Aryl Amination (Buchwald-Hartwig) PalladiumFacilitate the formation of carbon-nitrogen bonds.Aryl halides and amines.

Table 1: Potential Catalytic Applications of Ligands Derived from Substituted Biphenyls

Design of Novel Catalytic Systems Based on Substituted Biphenyls

The design of novel catalytic systems based on substituted biphenyls is a dynamic area of research, driven by the need for more efficient and selective catalysts for challenging organic transformations. The core principle behind this design strategy is the modularity of the biphenyl scaffold, which allows for systematic variation of substituents to tune the catalyst's properties for a specific application.

The development of new biphenyl-based ligands and catalysts is often guided by the following key design considerations:

Axial Chirality: For asymmetric catalysis, the introduction of bulky groups at the ortho positions of the biphenyl linkage is crucial to restrict rotation and create stable atropisomers. The specific substituents can be chosen to optimize the chiral environment around the metal center.

Electronic Tuning: The electronic nature of the substituents on the biphenyl rings can significantly impact the catalytic activity. Electron-donating groups generally increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups can be beneficial in other transformations.

Steric Hindrance: The steric bulk of the substituents plays a critical role in controlling the selectivity of the catalyst. Large, bulky groups can create a well-defined pocket around the active site, influencing substrate approach and favoring the formation of a specific product isomer.

Secondary Interactions: The introduction of functional groups capable of secondary interactions, such as hydrogen bonding or electrostatic interactions, can further enhance the selectivity and efficiency of the catalyst by pre-organizing the substrate in the transition state.

A powerful approach in modern catalyst design is the development of "adjustable" or "tunable" ligand libraries. nih.govacs.org In this context, a series of biphenyl ligands with systematically varied substituents are synthesized and screened for a particular catalytic reaction. This allows for the identification of the optimal ligand for a given substrate and reaction conditions. For example, variations in the substituents at the 3, 3', 5, and 5' positions of a biphenyl ligand can fine-tune its steric and electronic properties, leading to improved catalytic efficiency. nih.govacs.org

The following table outlines key design strategies and their expected impact on the performance of catalytic systems based on substituted biphenyls.

Design StrategyStructural ModificationExpected Impact on Catalysis
Enhancing Enantioselectivity Introduction of bulky ortho-substituents to create stable atropisomers.Increased stereocontrol and higher enantiomeric excess in asymmetric reactions.
Modulating Reactivity Variation of electron-donating or electron-withdrawing groups on the phenyl rings.Optimization of the electronic properties of the metal center for specific catalytic steps.
Improving Substrate Scope Creation of a diverse library of ligands with different steric and electronic profiles.Identification of catalysts effective for a broader range of substrates.
Introducing Cooperativity Incorporation of functional groups capable of secondary interactions.Enhanced substrate recognition and stabilization of the transition state.

Table 2: Design Strategies for Novel Catalytic Systems Based on Substituted Biphenyls

Emerging Applications in Advanced Functional Materials (e.g., Molecular Switches)

Beyond their applications in catalysis, derivatives of this compound hold promise as building blocks for advanced functional materials, particularly in the realm of molecular electronics and smart materials. The biphenyl unit is a key component in the design of molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus such as light, electricity, or a chemical signal.

The principle behind using biphenyl-based molecules as switches lies in the ability to control the torsion angle between the two phenyl rings. acs.org When the rings are coplanar, there is significant π-conjugation, leading to a "high-conductance" or "ON" state. Conversely, when the rings are twisted perpendicular to each other, π-conjugation is disrupted, resulting in a "low-conductance" or "OFF" state.

While specific applications of this compound in this area have not been reported, its structure contains the essential features for the design of such materials. The bromo and fluoro substituents can be used as handles for further chemical modification to introduce the necessary functionalities for switching behavior. For example, the bromo group could be converted into a thiol for anchoring the molecule to metal electrodes, a common feature in molecular electronic devices.

Several strategies have been explored for controlling the torsional angle in biphenyl-based molecular switches:

Redox Control: The introduction of a redox-active bridge between the two phenyl rings can allow for electrochemical control of the torsion angle. For instance, a disulfide bridge can be reversibly reduced to two thiol groups, leading to a significant change in the angle between the phenyl rings and thus switching the molecule between "closed" and "opened" states with different conductances. acs.org

Photochemical Control: Incorporation of photochromic units into the biphenyl structure can enable light-induced switching. Photochromic molecules undergo reversible structural changes upon irradiation with specific wavelengths of light, which can be harnessed to control the conformation of the biphenyl core.

Mechanical Control: The conductance of a biphenyl-based molecular junction can also be modulated by applying an external mechanical force. acs.orgresearchgate.net Stretching the molecule can alter the bonding at the molecule-electrode interface and influence the torsion angle, providing a mechanosensitive switching mechanism.

The development of molecular switches based on substituted biphenyls is a rapidly advancing field with potential applications in:

Molecular Electronics: As components in nanoscale circuits, such as transistors and memory elements.

Smart Windows: Where the transparency of a material can be controlled by an electrical potential.

Sensors: Where the switching event is triggered by the binding of a specific analyte.

Drug Delivery: Where the release of a therapeutic agent is controlled by an external stimulus.

The following table summarizes different types of molecular switches based on the biphenyl scaffold and the stimuli used to induce switching.

Type of Molecular SwitchStimulusSwitching MechanismPotential Application
Electrochromic Electric PotentialRedox reaction of the molecule leading to a change in color and/or conductance.Smart windows, displays.
Photochromic LightPhotoisomerization of a photoactive unit within the molecule, causing a conformational change.Optical data storage, light-responsive materials.
Mechanosensitive Mechanical ForceAlteration of molecular conformation and electronic properties upon stretching or compression.Nanosensors, stress-responsive materials.

Table 3: Biphenyl-Based Molecular Switches

Future Research Directions and Perspectives

Untapped Synthetic Avenues for Complex 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene Architectures

While established methods like the Suzuki-Miyaura cross-coupling are effective for synthesizing biphenyl (B1667301) derivatives, future research should focus on developing more sophisticated and versatile synthetic strategies. nih.govarabjchem.orgacs.org The goal is to move beyond simple biphenyl structures and construct more complex, multi-component molecular architectures with "this compound" as a key building block.

Furthermore, the functionalization of the "this compound" core at various positions could lead to a diverse library of new compounds with tailored properties. This could involve the introduction of additional functional groups onto the phenyl rings or the modification of the propyl chain. These modifications could influence the compound's liquid crystalline properties, its electronic characteristics, and its potential for self-assembly into highly ordered structures.

Key Research Objectives:

Development of one-pot, multi-component reactions for the synthesis of complex derivatives.

Exploration of novel catalyst systems for enhanced reaction efficiency and selectivity.

Systematic functionalization of the core structure to create a library of new materials.

Advanced Spectroscopic Techniques for In-Situ and Dynamic Studies

A comprehensive understanding of the structure-property relationships in "this compound" and its derivatives requires the application of advanced spectroscopic techniques. While standard techniques provide valuable information, future research should leverage methods that allow for in-situ and dynamic studies of the material's behavior under various conditions.

Techniques such as temperature-dependent Raman spectroscopy can provide insights into the structural properties and phase transitions of liquid crystals. spectroscopyonline.com Combining this with methods like Polarized Optical Microscopy (POM), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC) will offer a more complete picture of the material's mesophases and their thermal behavior. bhu.ac.inipme.ru For analyzing nanostructures in thin films, Grazing-Incidence X-ray Diffraction (GIXD) is a powerful tool. bhu.ac.inipme.ru

Furthermore, spectroscopic ellipsometry can be employed for the detailed optical characterization of liquid crystal cells, providing information on refractive indices, birefringence, and other key optical parameters. researchgate.net The use of these advanced techniques will be critical for understanding how molecular structure influences the macroscopic properties of materials derived from "this compound," paving the way for their application in advanced optical and electronic devices.

Spectroscopic TechniqueInformation Gained
Temperature-Dependent Raman SpectroscopyStructural properties, phase transitions
Polarized Optical Microscopy (POM)Identification of liquid crystal phases and phase transitions
X-ray Diffraction (XRD)Structure of liquid crystal phases, long-range order
Differential Scanning Calorimetry (DSC)Determination of liquid crystal phase transitions
Grazing-Incidence X-ray Diffraction (GIXD)Analysis of nanostructures in thin films
Spectroscopic EllipsometryRefractive indices, birefringence, optical properties

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Machine learning models can be trained on vast datasets of molecular structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. nih.govrsc.orgjsr.org For instance, convolutional neural networks have shown exceptional accuracy in predicting the physical properties of liquid crystals directly from their optical images. nih.gov This predictive power can guide synthetic efforts, allowing researchers to focus on the most promising candidates and reducing the time and resources spent on trial-and-error experimentation.

In the context of "this compound," ML models could be developed to predict its liquid crystalline behavior, electronic properties, and suitability for various applications. bit.edu.cn This computational-experimental feedback loop, where predictions guide experiments and experimental data refines the models, will be a powerful engine for innovation in the design of new functional materials. youtube.com

Potential Applications of AI/ML:

Prediction of liquid crystal phase behavior and transition temperatures.

Screening of virtual libraries of derivatives for optimal electronic properties.

Accelerated discovery of new materials for organic electronics and other applications. quantumzeitgeist.com

Exploration of Novel Applications in Interdisciplinary Fields Beyond Current Scope

The unique combination of a fluorinated biphenyl core and an alkyl chain in "this compound" suggests potential for applications beyond its immediate use as a synthetic intermediate. The presence of fluorine can impart desirable properties such as increased thermal and metabolic stability, and enhanced lipophilicity, making its derivatives of interest in medicinal chemistry and drug discovery. nih.gov

Fluorinated compounds have shown therapeutic potential in a variety of areas, including as anticancer, antiviral, and anti-inflammatory agents. nih.gov Furthermore, the ability of fluorine to modulate the electronic properties of molecules makes fluorinated biphenyls interesting candidates for the development of new imaging agents, for example, in Positron Emission Tomography (PET). mdpi.com Research into fluorinated molecules and nanoparticles is also showing promise in the development of treatments for neurodegenerative diseases like Alzheimer's. nih.gov

In the realm of materials science, the unique properties of fluorinated compounds are being exploited in the development of advanced materials such as organic solar cells, dye-sensitized solar cells, and chemical sensors. nih.govmdpi.com The exploration of "this compound" and its derivatives in these interdisciplinary fields could lead to the discovery of novel applications and technologies.

FieldPotential Application
Medicinal ChemistryDevelopment of new therapeutic agents (e.g., anticancer, antiviral)
Medical ImagingDesign of novel PET imaging probes
Neurodegenerative Disease ResearchDevelopment of inhibitors of amyloid-beta peptide aggregation
Materials ScienceCreation of new materials for organic solar cells and chemical sensors

Q & A

Q. What evidence supports this compound’s use in metal-organic frameworks (MOFs), and what challenges arise from steric effects?

  • Methodology : Coordination studies with Zn(NO₃)₂ or Cu(OAc)₂ in DMF yield MOFs characterized by PXRD and BET surface area analysis. Steric hindrance from the propyl group reduces pore size (from ~12 Å to ~8 Å) but enhances thermal stability (TGA up to 300°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.